molecular formula C14H27N B15209107 2-(2-Cyclohexylethyl)-3-ethylpyrrolidine

2-(2-Cyclohexylethyl)-3-ethylpyrrolidine

Cat. No.: B15209107
M. Wt: 209.37 g/mol
InChI Key: DZLGDUIZCARBKV-UHFFFAOYSA-N
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Description

2-(2-Cyclohexylethyl)-3-ethylpyrrolidine is a pyrrolidine derivative featuring a bicyclic substituent at position 2 (2-cyclohexylethyl) and an ethyl group at position 3. Pyrrolidine, a five-membered saturated amine ring, serves as the core scaffold. The cyclohexylethyl substituent introduces steric bulk and lipophilicity, while the ethyl group at position 3 further modulates electronic and steric properties.

Properties

Molecular Formula

C14H27N

Molecular Weight

209.37 g/mol

IUPAC Name

2-(2-cyclohexylethyl)-3-ethylpyrrolidine

InChI

InChI=1S/C14H27N/c1-2-13-10-11-15-14(13)9-8-12-6-4-3-5-7-12/h12-15H,2-11H2,1H3

InChI Key

DZLGDUIZCARBKV-UHFFFAOYSA-N

Canonical SMILES

CCC1CCNC1CCC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclohexylethyl)-3-ethylpyrrolidine typically involves the reaction of 2-cyclohexylethylamine with ethylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the hydrogenation process. The reaction conditions often include elevated temperatures and pressures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Cyclohexylethyl)-3-ethylpyrrolidine may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent product quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclohexylethyl)-3-ethylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where halogenated reagents replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenated reagents like bromine (Br2) or chlorine (Cl2) in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced derivatives of the original compound.

    Substitution: Halogenated pyrrolidine derivatives.

Scientific Research Applications

2-(2-Cyclohexylethyl)-3-ethylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders due to its structural similarity to neurotransmitter analogs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Cyclohexylethyl)-3-ethylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrrolidine Family

2-(2-Cyclohexylethyl)pyrrolidine (Ref: 3D-IQA12776)
  • Structure : Lacks the 3-ethyl group present in the target compound.
  • Lower molecular weight (inferred from simplified substituents).
  • Applications : Used as a precursor in asymmetric synthesis .
2-(5-Bromo-2-chlorophenyl)pyrrolidine (Ref: 3D-IQA12778)
  • Structure : Aryl substituents (5-bromo-2-chlorophenyl) replace the aliphatic cyclohexylethyl group.
  • Likely lower metabolic stability due to halogenated aryl groups.
  • Applications : Explored in drug discovery for targeting aromatic-binding pockets .

Heterocyclic Analogues with Pyridine Scaffolds

(E)-2-(2-methyl-6-(2-(thiophen-2-yl)vinyl)phenyl)pyridine
  • Structure : Pyridine core with a thiophene-vinyl-phenyl substituent.
  • Properties : Aromatic pyridine ring confers rigidity and electronic delocalization, contrasting with the saturated pyrrolidine in the target compound. The thiophene group enhances electron-richness, favoring metal coordination in catalysis .
2-(2-Cyclohexylethyl)-6-methylphenyl)pyridine
  • Structure : Pyridine core with cyclohexylethyl and methylphenyl groups.
  • Properties : Combines aromaticity (pyridine) with aliphatic bulk. The cyclohexylethyl group here may stabilize hydrophobic interactions in ligand-receptor binding, similar to its role in the target pyrrolidine derivative .

Quinoline-Based Analogues (e.g., Compound 89 from )

  • Structure: Quinoline scaffold with 2-cyclohexylethyl substituent.
  • Properties: The aromatic quinoline system allows for planar binding to biological targets, but substitution with cyclohexylethyl (vs. phenyl) reduces affinity (e.g., Ki = 1670 nM vs. 154 nM for naphthyl analogues). This highlights scaffold-dependent effects of substituents .

Key Data Table: Structural and Functional Comparison

Compound Core Scaffold Key Substituents Notable Properties Applications References
2-(2-Cyclohexylethyl)-3-ethylpyrrolidine Pyrrolidine 2-cyclohexylethyl, 3-ethyl High lipophilicity, chiral centers Catalysis, medicinal chemistry
2-(2-Cyclohexylethyl)pyrrolidine Pyrrolidine 2-cyclohexylethyl Moderate steric bulk Synthetic precursor
2-(5-Bromo-2-chlorophenyl)pyrrolidine Pyrrolidine 5-bromo-2-chlorophenyl Aromatic binding potential Drug discovery
2-(2-Cyclohexylethyl)-6-methylphenyl)pyridine Pyridine 2-cyclohexylethyl, 6-methylphenyl Rigid, metal-coordinating Catalysis
Compound 89 (Quinoline derivative) Quinoline 2-cyclohexylethyl Reduced binding affinity vs. phenyl analogues Receptor studies

Research Findings and Implications

  • Substituent Effects: The cyclohexylethyl group enhances lipophilicity but may reduce binding affinity in certain scaffolds (e.g., quinolines) . In pyrrolidines, its steric bulk can stabilize transition states in asymmetric catalysis .
  • Scaffold Dependency: Pyrrolidine derivatives offer conformational flexibility, whereas pyridine/quinoline analogues provide rigidity and electronic diversity. This dictates their suitability in applications like drug design (flexibility for target adaptation) or catalysis (rigidity for precise metal coordination) .
  • Synthetic Accessibility : Rhodium-catalyzed methods (used for pyridine analogues ) may be adaptable to pyrrolidine derivatives, though optimization is required for sterically hindered substrates.

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